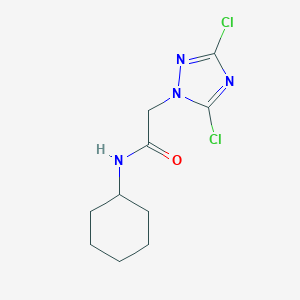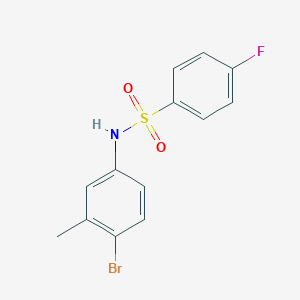
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK). IKK is a protein complex that plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the immune response, inflammation, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide acts as a selective inhibitor of IKK, which is an upstream regulator of NF-κB. IKK phosphorylates IκB, which leads to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus, where it activates the transcription of various genes involved in inflammation, cell survival, and immune response. This compound inhibits the phosphorylation of IκB, which prevents its degradation and the subsequent release of NF-κB. This leads to the inhibition of NF-κB activation and the downstream effects on inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. NF-κB is also implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the phosphorylation of IκB, which prevents its degradation and the subsequent release of NF-κB. This leads to the inhibition of NF-κB activation and the downstream effects on inflammation, immune response, and cell survival.
实验室实验的优点和局限性
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. The compound is highly selective for IKK and has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. However, this compound has limited solubility in water, which can pose challenges for its use in in vivo studies. Additionally, the compound has not been extensively studied for its potential side effects and toxicity.
未来方向
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide. Further studies are needed to elucidate the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound. The development of more potent and selective inhibitors of IKK may also have potential therapeutic applications in various diseases. Finally, the use of this compound in combination with other drugs may have synergistic effects and improve its therapeutic efficacy.
合成方法
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process involving a series of chemical reactions. The synthesis method involves the reaction of 2-bromo-4-methylacetophenone with 4-fluorobenzenesulfonyl chloride to form this compound. The compound is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. NF-κB is also implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
属性
分子式 |
C13H11BrFNO2S |
|---|---|
分子量 |
344.2 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-11(4-7-13(9)14)16-19(17,18)12-5-2-10(15)3-6-12/h2-8,16H,1H3 |
InChI 键 |
DKIVVAAAHMTWGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Br |
规范 SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)
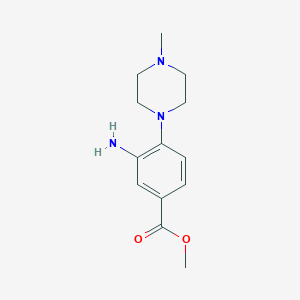
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
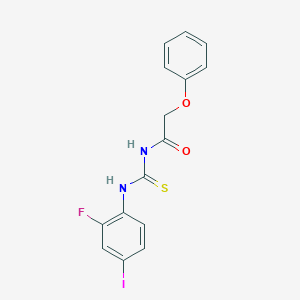
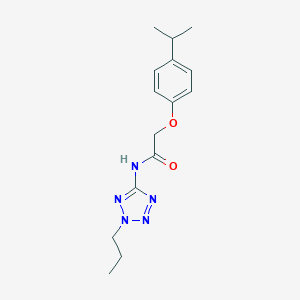
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)
